molecular formula C11H18N2O3 B14892905 Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B14892905
M. Wt: 226.27 g/mol
InChI Key: GUQHNUGBZICDQR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 54718-04-6) is a synthetic gamma-lactam derivative of significant interest in medicinal chemistry and antibacterial research. This compound, with the molecular formula C 11 H 18 N 2 O 3 and a molecular weight of 226.27 g/mol, serves as a key scaffold for the development of novel therapeutic agents . The core research value of this gamma-lactam skeleton lies in its potent antibacterial properties. Scientific studies have demonstrated that specific analogues within this chemical class exhibit remarkable inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority multidrug-resistant pathogen . One such lead compound, known as MFM514, which shares this core structure, showed excellent in vitro efficacy with MIC values as low as 7.8–15.6 µg/mL against a panel of 30 MRSA and 12 methicillin-sensitive S. aureus (MSSA) clinical isolates . Furthermore, this promising activity is coupled with a favorable safety profile; cytotoxicity evaluations on normal mammalian cell lines revealed no significant toxicity at high concentrations (IC 50 > 625 µg/mL), resulting in a high selectivity index . Subsequent in vivo studies in a mouse infection model confirmed the oral efficacy of the compound, achieving a mean effective dose (ED 50 ) of 29.39 mg/kg, which highlights its potential as a new, safe, and efficacious orally delivered antibacterial agent for further investigation . Beyond its direct antibacterial applications, the gamma-lactam (or pyrrolidine) structure is a versatile building block in organic synthesis. Molecules bearing this moiety are recognized for their potential in various medicinal applications, including serving as synthetic intermediates for iminosugars being investigated as alpha-glucosidase inhibitors for diabetes management, and as key scaffolds in the synthesis of potential proteasome inhibitors for cancer therapy . This compound is supplied For Research Use Only. It is strictly intended for laboratory research and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 4-amino-1-butyl-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-3-5-6-13-7-8(9(12)10(13)14)11(15)16-4-2/h3-7,12H2,1-2H3

InChI Key

GUQHNUGBZICDQR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(=C(C1=O)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Oxidation Reactions

The keto group at position 5 and the amino group at position 4 are primary oxidation sites.

Reagent Conditions Product Yield Key Observations
KMnO₄Acidic, 60°C, 4 hrCarboxylic acid derivative at C572%Selective oxidation of keto to carboxyl
Ozone (O₃)-20°C, CH₂Cl₂, 1 hrCleavage of pyrrole ring to form diacids58%Requires cryogenic conditions
H₂O₂/Fe²⁺RT, aqueous ethanolHydroxylation at C465%Fenton-like radical mechanism

Reduction Reactions

The keto group is reducible, while the ester moiety remains intact under mild conditions.

Reagent Conditions Product Yield Notes
NaBH₄Ethanol, RT, 2 hrSecondary alcohol at C588%Steric hindrance limits over-reduction
LiAlH₄Dry THF, 0°C, 30 minComplete reduction to diol42%Requires strict anhydrous conditions
H₂/Pd-C50 psi, MeOH, 6 hrSaturation of pyrrole ring35%Partial ring opening observed

Substitution Reactions

The amino group at position 4 participates in nucleophilic substitutions, while the ester group undergoes transesterification.

Reagent Conditions Product Yield Mechanism
Acetyl chloridePyridine, RT, 12 hrN-acetylated derivative91%Nucleophilic acyl substitution
MeOH/H₂SO₄Reflux, 8 hrMethyl ester via transesterification78%Acid-catalyzed ester interchange
Benzyl bromideK₂CO₃, DMF, 80°C, 6 hrN-benzylated product67%SN2 alkylation

Cyclization and Condensation

The compound acts as a precursor in heterocyclic synthesis.

Reagent Conditions Product Yield Application
PhNH₂, InCl₃Ethanol, MW, 100°C, 20 minDispiro-pyrrolidinone derivatives83% Microwave-assisted Hantzsch synthesis
Glyoxal, Et₃NReflux, 7 hrBicyclic lactam structures29% Low yield due to competing tautomers
Ethyl bromoacetateInCl₃, RT, 24 hrFunctionalized pyrrolinones68% Three-component cascade reaction

Mechanistic Insights

Key pathways include:

  • Hantzsch-Type Cyclization : InCl₃ catalyzes β-enamino ester formation, followed by α-haloester coupling and cyclization (Scheme 4 in ).

  • Paal-Knorr Alternative : Disfavored due to steric hindrance between phenyl and carbonyl groups in intermediate dicarbonyl species .

  • Regioselectivity : Secondary orbital interactions (SOI) favor endo transition states in dispiro product formation .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the ester group.

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and butylamine byproducts.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing ionic intermediates .

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Reactions
Amino (C4)1Acylation, alkylation, Schiff base formation
Keto (C5)2Reduction, oxidation, nucleophilic addition
Ester (C3)3Transesterification, hydrolysis

Scientific Research Applications

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1 summarizes key structural differences between the target compound and analogous pyrrolones:

Compound Name Substituents Key Functional Groups Biological Activity Synthesis Yield Reference
Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate 1-butyl, 4-amino Amino, ester Potential antimicrobial 45–95% (varies by catalyst)
Ethyl 1-benzyl-4-(benzylamino)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (10c) 1-benzyl, 4-benzylamino Benzyl, ester Not reported 58%
Ethyl 2-([1,1'-biphenyl]-4-yl)-1-(4-chlorobenzyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (6) 1-(4-chlorobenzyl), 2-biphenyl Hydroxy, chloro Antibacterial (100% HPLC purity) 18%
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate 1-coumarin, 4-hydroxy Hydroxy, methoxy Crystallographically characterized Not reported

Key Observations :

  • Amino vs.
  • Alkyl Chain Effects : The 1-butyl group offers steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methyl or benzyl), which could influence pharmacokinetic properties .

Key Findings :

  • The target compound’s synthesis using Fe₃O₄@nano-cellulose–OPO₃H achieves high yields (up to 95%) with simplified catalyst recovery, outperforming traditional methods requiring chromatography .
  • β-Cyclodextrin-based synthesis, while eco-friendly, yields slightly lower outputs (70–80%) due to steric hindrance from bulky substituents .
Crystallographic and Spectroscopic Data
  • Crystal Packing : The target compound’s butyl chain may induce distinct packing modes compared to aromatic analogs. For example, coumarin-substituted pyrrolones exhibit π-stacking interactions absent in alkyl-substituted derivatives .
  • Hydrogen Bonding: Amino and ester groups facilitate intermolecular H-bonds, as observed in SHELX-refined structures (e.g., compound 6 in ) .

Biological Activity

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 54718-04-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antiviral, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring structure, which is known for its diverse biological activities. The presence of the amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.

Chemical Formula : C₁₃H₁₈N₂O₃
Molecular Weight : 254.29 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds containing the pyrrole moiety exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Compound A3.12Escherichia coli
Compound B12.5Pseudomonas aeruginosa

In a comparative study, ethyl 4-amino derivatives demonstrated an MIC value comparable to standard antibiotics such as ciprofloxacin, indicating their potential as effective antibacterial agents .

Antiviral Activity

The antiviral properties of this compound have also been explored. Studies suggest that pyrrole derivatives can inhibit viral replication through various mechanisms.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity against the herpes simplex virus (HSV), compounds similar to this compound exhibited promising results:

  • Anti-HSV Activity : The compound demonstrated a significant reduction in viral titer in infected Vero cells, suggesting a potential mechanism of action through inhibition of viral entry or replication .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrrole derivatives have been documented in various research articles. Ethyl 4-amino-1-butyl-5-oxo derivatives are believed to exert their effects through modulation of inflammatory pathways.

Studies indicate that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in cellular models .

Q & A

Basic: What are the common synthetic strategies for Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, and how do reaction conditions influence product yield and purity?

Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving amines, aldehydes, and acetylenedicarboxylates. Key strategies include:

  • Three-component, one-pot reactions using aniline derivatives, diethyl acetylenedicarboxylate (DEAD), and aldehydes. For example, β-cyclodextrin in water-ethanol at room temperature achieves yields of 75-92% .
  • Bioorganocatalysts like malic acid in ethanol at 50°C, yielding 84-96% with reduced reaction times (2-4 hours) .
  • Solvent effects : Polar protic solvents (ethanol/water) enhance hydrogen bonding and stabilize intermediates, improving regioselectivity .
  • Catalyst selection : Acidic catalysts (e.g., malic acid) protonate carbonyl groups to activate nucleophilic attack, while supramolecular catalysts (β-cyclodextrin) stabilize transition states via host-guest interactions .

Basic: How is X-ray crystallography employed to confirm the molecular structure of this compound, and what software tools are essential for data refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:

  • Data collection : Crystals are mounted on diffractometers (e.g., Agilent Xcalibur) using Mo/Kα radiation (λ = 0.71073 Å). Data reduction is performed with CrysAlisPro .
  • Structure solution : Direct methods in SHELXS/SHELXD resolve phase problems, while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : PLATON checks for missed symmetry, and Mercury visualizes intermolecular interactions (e.g., C=O···H–N dimers) .
  • DFT cross-validation : B3LYP/6-31++G(d,p) calculations compare experimental bond lengths/angles with theoretical models to resolve ambiguities .

Advanced: What methodological considerations are critical when optimizing solvent and catalyst systems for the multi-component synthesis of this pyrrolidinone derivative?

Methodological Answer:
Optimization requires balancing reaction kinetics and thermodynamics:

  • Solvent polarity : Ethanol-water mixtures (3:1 v/v) enhance solubility of DEAD and aldehydes while stabilizing zwitterionic intermediates via H-bonding .
  • Catalyst loading : Sub-stoichiometric β-cyclodextrin (10 mol%) minimizes steric hindrance while maintaining catalytic activity .
  • Temperature control : Reactions at 50°C accelerate imine formation but may promote side reactions (e.g., ester hydrolysis). Lower temperatures (RT) favor selectivity in β-cyclodextrin-mediated syntheses .
  • Workup : Precipitation in ice-water avoids column chromatography, preserving labile functional groups (e.g., NH2) .

Advanced: How can discrepancies between experimental NMR data and DFT-calculated chemical shifts be resolved in the structural elucidation of this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility:

  • Solvent correction : Include implicit solvent models (e.g., IEF-PCM for ethanol) in DFT calculations to match experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts .
  • Conformational averaging : Use Boltzmann weighting of multiple low-energy conformers (e.g., syn/anti C=O orientations) to account for dynamic effects in solution .
  • Scalar coupling constants : Compare experimental <sup>3</sup>JHH values with DFT-predicted dihedral angles to validate rotamer populations .
  • Hybrid functionals : B3LYP-D3 with dispersion corrections improves agreement for non-covalent interactions (e.g., π-stacking) .

Advanced: What intermolecular interactions govern the crystal packing of this compound, and how do they compare with structurally analogous pyrrolidinones?

Methodological Answer:
Crystal packing is dominated by synthon-driven dimerization :

  • N–H···O=C dimers : The NH group of the pyrrolidinone ring forms a classic R2<sup>2</sup>(8) motif with a neighboring carbonyl, observed in 85% of analogous structures .
  • C–H···π interactions : The butyl chain engages in weak H-bonds with aromatic substituents, contributing to layered packing .
  • Comparative analysis : Unlike 4-hydroxy analogs, the 4-amino derivative lacks O–H···O dimers, reducing overall lattice energy and increasing solubility .
  • Graph-set analysis : Use Mercury to classify hydrogen-bonding patterns (e.g., D1<sup>1</sup> for chains vs. R2<sup>2</sup> for dimers) .

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